N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-4-ethylmorpholine-3-carboxamide
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Overview
Description
N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-4-ethylmorpholine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring substituted with an ethyl group and a carboxamide group, along with a phenyl ring substituted with dimethoxy and methyl groups. The unique structure of this compound makes it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-4-ethylmorpholine-3-carboxamide typically involves the following steps:
Formation of the phenyl ethyl intermediate: The starting material, 4,5-dimethoxy-2-methylbenzaldehyde, undergoes a condensation reaction with ethylamine to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride.
Formation of the morpholine ring: The amine intermediate is reacted with ethyl chloroformate to form the corresponding carbamate. This carbamate undergoes cyclization with ethylene oxide to form the morpholine ring.
Formation of the carboxamide group: The morpholine intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-4-ethylmorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-4-ethylmorpholine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-4-ethylmorpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine: A psychedelic compound with a similar phenyl ring structure but different functional groups.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar methoxy substitutions on the phenyl ring.
Indole derivatives: Compounds with a similar aromatic ring structure and diverse biological activities.
Uniqueness
N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-4-ethylmorpholine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-4-ethylmorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-6-20-7-8-24-11-15(20)18(21)19-13(3)14-10-17(23-5)16(22-4)9-12(14)2/h9-10,13,15H,6-8,11H2,1-5H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNWAUFGXUBJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOCC1C(=O)NC(C)C2=CC(=C(C=C2C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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